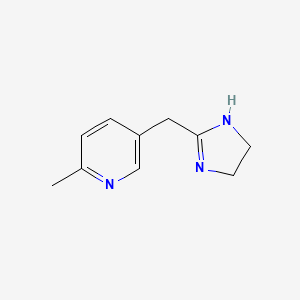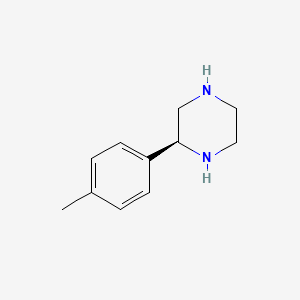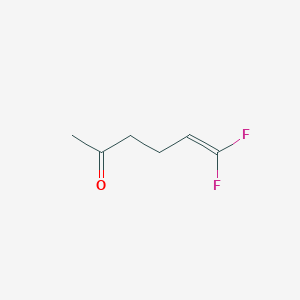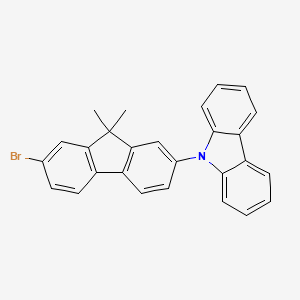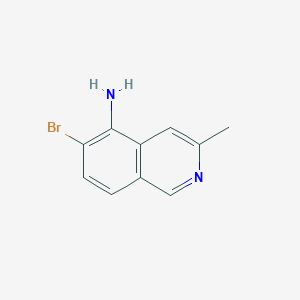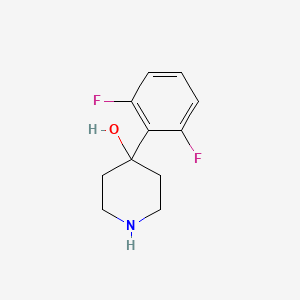
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride is an organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group attached to a methylbenzoate core. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride typically involves the following steps:
Starting Material: The process begins with 2-methylbenzoic acid.
Esterification: The 2-methylbenzoic acid is esterified to form methyl 2-methylbenzoate.
Nitration: The methyl 2-methylbenzoate undergoes nitration to introduce a nitro group at the 5-position, yielding methyl 5-nitro-2-methylbenzoate.
Reduction: The nitro group is then reduced to an amino group, forming methyl 5-amino-2-methylbenzoate.
Hydrazinecarbonylation: The amino group is reacted with hydrazinecarboxylic acid to form the hydrazinecarbonyl derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include controlled temperatures, precise reagent concentrations, and efficient purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the hydrazinecarbonyl group or other functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(aminocarbonyl)-2-methylbenzoate: Similar structure but with an amino group instead of hydrazinecarbonyl.
Methyl 5-(hydrazinecarbonyl)-2-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 5-(hydrazinecarbonyl)-3-methylbenzoate: Similar structure but with the hydrazinecarbonyl group at a different position.
Uniqueness
Methyl 5-(hydrazinecarbonyl)-2-methylbenzoate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazinecarbonyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H13ClN2O3 |
|---|---|
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
methyl 5-(hydrazinecarbonyl)-2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-6-3-4-7(9(13)12-11)5-8(6)10(14)15-2;/h3-5H,11H2,1-2H3,(H,12,13);1H |
Clave InChI |
ORBXITAYBWDUJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NN)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)


![6-Propoxy-1H-benzo[d]imidazole](/img/structure/B12827513.png)
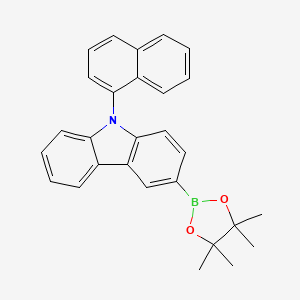

![4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol](/img/structure/B12827524.png)
